3-(2-(チオフェン-2-イル)アセトアミド)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

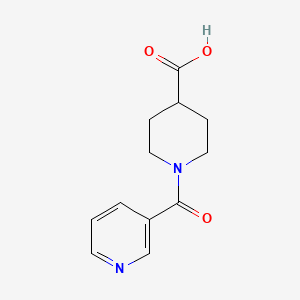

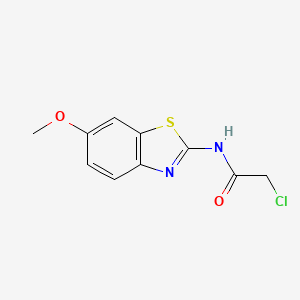

3-(2-(Thiophen-2-yl)acetamido)benzoic acid, also known as TTA-B, is a chemical compound belonging to the family of thiophene-based drugs. It has a CAS Number of 206983-05-3 and a linear formula of C13H11NO3S .

Molecular Structure Analysis

The molecular structure of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid is represented by the linear formula C13H11NO3S . The InChI Code is 1S/C13H11NO3S/c15-12(8-11-5-2-6-18-11)14-10-4-1-3-9(7-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) .Physical And Chemical Properties Analysis

The molecular weight of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid is 261.3 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.科学的研究の応用

医薬品化学

チオフェン系アナログは、当社の化合物などの生物活性化合物の潜在的なクラスとして、ますます多くの科学者の関心を集めています . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために重要な役割を果たしています .

工業化学

チオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されています . このことから、当社の化合物は、同様の用途に使用できる可能性があります。

有機半導体

チオフェンを介した分子は、有機半導体の発展において重要な役割を果たしています . これは、当社の化合物が新しい有機半導体の開発に使用できることを示唆しています。

有機電界効果トランジスタ(OFET)

チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造に使用されます . これは、当社の化合物がOFETの製造に使用できることを示唆しています。

有機発光ダイオード(OLED)

チオフェン環系を持つ分子は、有機発光ダイオード(OLED)の製造に使用されます . これは、当社の化合物がOLEDの製造に使用できることを示唆しています。

mPGES-1阻害

この化合物は、より強力なmPGES-1阻害剤を開発するための適切な化学プラットフォームとして特定されています . mPGES-1は、癌治療と炎症治療の両方において貴重な高分子標的です .

癌治療

この化合物は、mPGES-1が腫瘍で特にアップレギュレートされているため、癌治療に使用できる可能性があります .

炎症治療

作用機序

Target of Action

The primary target of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a key role as a negative regulator in insulin and leptin signaling pathways, making it an attractive target for anti-diabetic drug discovery .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity

Biochemical Pathways

By inhibiting PTP1B, the compound enhances insulin and leptin signaling pathways . This can lead to improved glucose regulation and energy homeostasis, which are often disrupted in diabetes .

Result of Action

The inhibition of PTP1B by 3-(2-(Thiophen-2-yl)acetamido)benzoic acid results in enhanced insulin and leptin signaling . This can lead to improved glucose regulation and energy homeostasis . In a study, a similar compound showed good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats .

生化学分析

Biochemical Properties

3-(2-(Thiophen-2-yl)acetamido)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine beta-lactamase, an enzyme involved in antibiotic resistance . The interaction between 3-(2-(Thiophen-2-yl)acetamido)benzoic acid and serine beta-lactamase involves binding to the active site of the enzyme, inhibiting its activity and thereby reducing antibiotic resistance.

Cellular Effects

The effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(2-(Thiophen-2-yl)acetamido)benzoic acid has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 3-(2-(Thiophen-2-yl)acetamido)benzoic acid binds to the active site of serine beta-lactamase, inhibiting its activity and preventing the breakdown of beta-lactam antibiotics . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to a decrease in enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid change over time. This compound exhibits stability under various conditions, but it may undergo degradation over extended periods. Long-term studies have shown that 3-(2-(Thiophen-2-yl)acetamido)benzoic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

3-(2-(Thiophen-2-yl)acetamido)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These interactions are essential for understanding the broader metabolic effects of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid.

Transport and Distribution

The transport and distribution of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within cells are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 3-(2-(Thiophen-2-yl)acetamido)benzoic acid within subcellular compartments influences its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

3-[(2-thiophen-2-ylacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-12(8-11-5-2-6-18-11)14-10-4-1-3-9(7-10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERCSVAAGLVTFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354707 |

Source

|

| Record name | 3-[2-(Thiophen-2-yl)acetamido]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206983-05-3 |

Source

|

| Record name | 3-[2-(Thiophen-2-yl)acetamido]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)